Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 3-[isopropyl(2-methoxy-2-oxoethyl)amino]propanoate. The nomenclature reflects the complex branching pattern of the molecule, beginning with the propanoate backbone and systematically identifying each substituent group. The compound is registered under Chemical Abstracts Service number 1249253-89-1, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include beta-alanine, N-(2-methoxy-2-oxoethyl)-N-(1-methylethyl)-, methyl ester, which emphasizes the amino acid derivative nature of the structure.
The International Chemical Identifier code for this compound is 1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3, providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key is OPOCZSREQFVJGX-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation. The Simplified Molecular Input Line Entry System notation for this compound is O=C(OC)CCN(CC(OC)=O)C(C)C, offering a linear text representation of the molecular structure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1249253-89-1 |
| Molecular Formula | Carbon₁₀Hydrogen₁₉Nitrogen₁Oxygen₄ |
| Molecular Weight | 217.26 g/mol |
| International Chemical Identifier Key | OPOCZSREQFVJGX-UHFFFAOYSA-N |
The systematic identification also encompasses various synonym designations used in chemical literature and databases. These include methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate and methyl 3-((2-methoxy-2-oxoethyl)amino)propanoate, demonstrating the flexibility in nomenclature representation while maintaining chemical accuracy. The compound's classification as a propanoate ester is fundamental to understanding its chemical behavior and potential reactivity patterns.
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)-propan-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCZSREQFVJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 3-aminopropanoate (methyl beta-alaninate): This is the core amino ester that provides the propanoate backbone.
- 2-Methoxy-2-oxoethyl halides or esters: These serve as alkylating agents to introduce the methoxycarbonylmethyl substituent on the amino group.
- Isopropyl amine or isopropyl-substituted amines: Used to introduce the isopropyl group on the nitrogen.
Typical Synthetic Route
Formation of Methyl 3-aminopropanoate:
This can be prepared by esterification of beta-alanine with methanol under acidic conditions or by transesterification methods.Alkylation of Amino Group:
The amino group of methyl 3-aminopropanoate is reacted with 2-methoxy-2-oxoethyl halides (e.g., chloromethyl methyl carbonate or similar reagents) under controlled conditions. This step often uses a base (such as pyridine or triethylamine) to facilitate nucleophilic substitution, yielding methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate.N-Isopropylation:
The secondary amine intermediate is further reacted with isopropyl halides or isopropyl amine derivatives to introduce the isopropyl group on the nitrogen, forming the final compound methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to avoid oxidation.
- Temperature control is critical, with alkylation steps often performed at 0–25 °C to minimize side reactions.
- Solvents such as dichloromethane, tetrahydrofuran, or hexane are commonly used depending on the reagent solubility.
- Work-up involves aqueous extraction, followed by purification via column chromatography or recrystallization.
Representative Experimental Data from Patents and Literature
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Beta-alanine + MeOH + HCl (catalyst), reflux | 85–90 | Methyl 3-aminopropanoate formed |
| Amino group alkylation | Methyl 3-aminopropanoate + chloromethyl methyl carbonate + base | 75–85 | Formation of methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate |
| N-Isopropylation | Above intermediate + isopropyl bromide + base | 70–80 | Final compound formed |
Yields are approximate and depend on scale and purification methods.
Analytical and Research Findings
- Gas chromatography and NMR spectroscopy confirm the structure and purity of intermediates and final product.
- High conversion rates (>90%) reported for alkylation steps under optimized conditions.
- Side reactions such as over-alkylation or hydrolysis minimized by temperature control and choice of solvent.
- The use of benzoic acid as a catalyst or additive has been reported in related ester synthesis to improve selectivity and yield.
Summary Table of Preparation Methods
| Method Step | Description | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Esterification | Beta-alanine esterified with methanol under acidic reflux | Acid catalyst, reflux 3–6 hrs | High yield, simple setup | Requires removal of water |
| Amino group alkylation | Nucleophilic substitution with chloromethyl methyl carbonate | Base (pyridine), 0–25 °C, 12–24 hrs | Selective substitution | Sensitive to moisture |
| N-Isopropylation | Alkylation with isopropyl bromide or amine | Base, room temperature | Introduces isopropyl group | Possible side reactions |
| Purification | Chromatography or recrystallization | Solvent dependent | High purity product | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate is being explored for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, which may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Drug Development
The compound has been investigated for its role as a precursor in synthesizing more complex molecules with pharmaceutical relevance. Its functional groups allow for modifications that can lead to enhanced pharmacological profiles. For instance, derivatives of this compound have shown promise in targeting specific receptors involved in pain modulation and inflammation .
Biochemical Studies
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structure can mimic natural substrates, providing insights into enzyme kinetics and mechanisms of action .
Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal examined the neuroprotective effects of structurally similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that modifications to the amino group significantly enhanced cell viability and reduced apoptosis rates, indicating potential therapeutic applications for neurodegenerative conditions .
Case Study 2: Synthesis of Analogs
In another research project, scientists synthesized various analogs of this compound to evaluate their anti-inflammatory properties. The results demonstrated that certain analogs exhibited significant inhibition of pro-inflammatory cytokine production in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Electronic and Steric Effects
- The 2-methoxy-2-oxoethyl group introduces hydrogen-bonding capacity, which may influence receptor binding .
- Methyl 3-(benzyl...propanoate (C₁₄H₁₈N₂O₅): The benzyl group increases steric bulk compared to isopropyl, reducing conformational flexibility. The additional oxo group may enhance reactivity in nucleophilic additions .
- Ethyl 3-oxo-2-phenyl...propanoate (C₁₉H₂₁NO₃): Phenyl groups contribute π-π stacking interactions, beneficial in drug-receptor binding. The ketone and amine groups allow for diverse derivatization .
Biological Activity
Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate, with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by relevant research findings and data.
The synthesis of this compound typically involves the reaction of 3-aminopropanoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity .
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes and receptors involved in metabolic pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular functions through modulation of enzyme activity .
Potential Therapeutic Effects
The compound has been explored for its potential therapeutic applications. It has shown promise in studies related to neuroprotection and metabolic regulation. For instance, compounds structurally related to this compound have been investigated for their ability to protect neuronal cells from apoptosis and other stressors .
Case Studies and Research Findings
- Neuroprotective Properties
- Anticancer Activity
- Metabolic Regulation
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 1249253-89-1 |
| Biological Activities | Neuroprotection, Anticancer |
| Mechanism of Action | Enzyme modulation |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution or condensation reactions. For example, intermediates like methyl acrylate derivatives may react with isopropylamine under controlled pH and temperature (e.g., 0–5°C) to form the target molecule. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization often requires adjusting stoichiometry and solvent polarity .
Q. How is the compound characterized using spectroscopic techniques such as NMR and IR?
- Methodological Answer :
- 1H/13C NMR : Key signals include ester methoxy protons (~δ 3.6–3.8 ppm) and α-protons adjacent to the amino group (δ 2.5–3.2 ppm). Carbonyl carbons (C=O) appear at ~170–175 ppm.
- IR : Strong absorbance for ester C=O (~1720 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹).
- Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray diffraction (XRD) is recommended to resolve ambiguities .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Follow general organic chemical safety protocols:
- Use PPE (nitrile gloves, lab coat, safety goggles) and fume hoods.
- Respiratory protection (e.g., NIOSH-certified P95 masks) for aerosolized particles.
- Avoid aqueous drainage; use chemical waste disposal systems. Toxicity data gaps may require in vitro assays (e.g., Ames test) or computational models (e.g., QSAR) for hazard prediction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) may improve solubility.
- Temperature Control : Lower temperatures reduce side reactions (e.g., hydrolysis).
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and intermediate stability .
Q. How can X-ray crystallography resolve the molecular structure and conformation of this compound?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., ether/pentane mixtures) to obtain single crystals.
- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for small-molecule structures. Key parameters include R-factor (<5%) and thermal displacement accuracy.
- Conformational Analysis : Compare experimental bond angles/torsion angles with DFT-optimized geometries to identify steric or electronic effects .
Q. What computational approaches predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- QSPR/QSAR : Use quantum chemistry software (e.g., Gaussian) to calculate logP, pKa, and solubility.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.
- Docking Studies : Employ AutoDock Vina to explore binding affinities, focusing on ester and amino pharmacophores .
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Integration : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.
- Isotopic Labeling : Use deuterated analogs to confirm proton environments.
- Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What in vitro assays assess the compound’s biological activity and mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC₅₀.
- Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity.
- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
